二环己胺(S)-2-((叔丁氧羰基)氨基)-4-甲氧基-4-氧代丁酸酯

描述

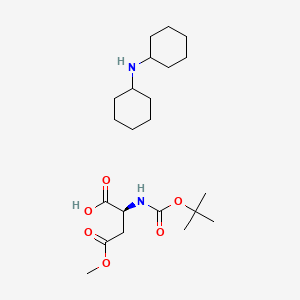

“Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate” is a chemical compound. The tert-butoxycarbonyl group finds large applications in synthetic organic chemistry .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis

The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . Additionally, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .作用机制

Target of Action

The primary target of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate, also known as Boc-L-aspartic acid 4-Methyl ester dicyclohexylammonium salt, is the amino acids in proteins. The compound is used in the synthesis of Boc derivatives of amino acids .

Mode of Action

The compound introduces the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . The Boc group is a protective group used in organic synthesis. It prevents unwanted reactions from occurring at the nitrogen atom of the amino acids during the synthesis process .

Biochemical Pathways

The compound affects the biochemical pathways involved in protein synthesis. By introducing the Boc group into amino acids, it influences the structure and function of the resulting proteins .

Result of Action

The introduction of the Boc group into amino acids results in the formation of Boc derivatives of these amino acids . These derivatives can then be used in further reactions to synthesize more complex organic compounds .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the efficiency of the introduction of the Boc group into organic compounds can be optimized by adjusting the conditions of the reactions . Furthermore, the use of flow microreactor systems has been shown to make the process more efficient, versatile, and sustainable compared to the batch .

实验室实验的优点和局限性

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate has a number of advantages for use in laboratory experiments. It is a highly polar compound, and its properties make it an ideal substrate for a variety of reactions. In addition, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is relatively inexpensive and readily available. However, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate does have some limitations for use in laboratory experiments. It is a highly reactive compound, and must be handled with care. In addition, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is toxic and must be used in a well-ventilated area.

未来方向

In the future, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate may be used in a variety of applications, including drug development, materials science, and biochemistry. In drug development, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate may be used to synthesize a variety of drugs, including antibiotics, antifungals, and anti-inflammatory agents. In materials science, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate may be used to synthesize polymers and other materials. In biochemistry, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate may be used to synthesize enzymes and other biomolecules. In addition, further research may be conducted to better understand the biochemical and physiological effects of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate.

合成方法

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate can be synthesized via a number of methods, including the Fischer-Tropsch process, the Knoevenagel condensation, and the Curtius rearrangement. In the Fischer-Tropsch process, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is formed through the reaction of cyclohexane and formaldehyde, followed by hydrogenation. In the Knoevenagel condensation, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is formed through the reaction of an aldehyde and a ketone, followed by dehydration. In the Curtius rearrangement, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is formed through the reaction of an acyl chloride and an amine, followed by hydrolysis.

科学研究应用

氨基酸叔丁氧羰基衍生物的制备

该化合物用于制备氨基酸的叔丁氧羰基衍生物 {svg_1}. 该过程涉及使用二叔丁基碳酸酯合成氨基酸的Boc衍生物 {svg_2}.

胺的化学选择性N-叔丁氧羰基化

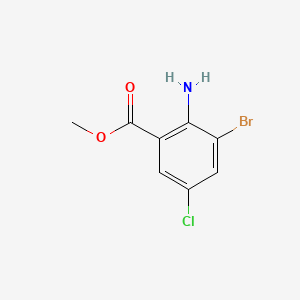

它用于胺的化学选择性N-叔丁氧羰基化 {svg_3}. 该过程涉及使用甘油作为溶剂在室温下保护胺 {svg_4}.

叔丁氧羰基的直接引入

该化合物用于将叔丁氧羰基直接引入各种有机化合物中 {svg_5}. 与分批法相比,该过程更加高效、通用和可持续 {svg_6}.

异噁唑啉糖蛋白IIb/IIIa拮抗剂的制备

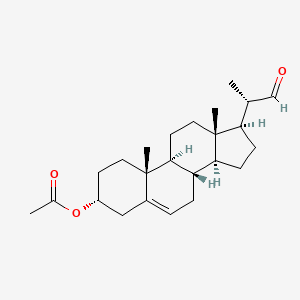

Boc-L-天冬氨酸β-甲酯用于制备异噁唑啉糖蛋白IIb/IIIa拮抗剂 {svg_7}. 这些拮抗剂在治疗血栓形成疾病方面具有潜在的应用价值 {svg_8}.

谷氨酸类似物的合成

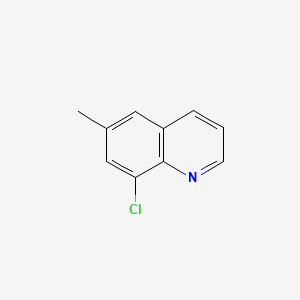

该化合物还用于合成谷氨酸类似物 {svg_9}. 这些类似物是白三烯A4水解酶的有效抑制剂,该酶参与炎症反应 {svg_10}.

凋亡抑制

N-Boc-L-天冬氨酸4-甲酯氟甲基酮被用作新型Boc-D(OMe)-FMK抑制剂 {svg_11}. 它不可逆地与活化的半胱天冬酶结合以阻止凋亡,凋亡是程序性细胞死亡的过程 {svg_12}.

生化分析

Biochemical Properties

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, such as peptidases and proteases, which are responsible for cleaving peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group protects the amino group of aspartic acid, preventing unwanted reactions during peptide synthesis. This protection is essential for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product .

Cellular Effects

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate influences various cellular processes by protecting amino acids during peptide synthesis. This protection ensures the proper assembly of peptides, which are crucial for cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis indirectly affects cell function by enabling the production of functional proteins and peptides that regulate cellular activities .

Molecular Mechanism

The molecular mechanism of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate involves the protection of the amino group of aspartic acid through the formation of a Boc group. This protection prevents the amino group from participating in unwanted reactions during peptide synthesis. The compound’s interaction with enzymes, such as peptidases and proteases, ensures the selective cleavage of peptide bonds, allowing for the correct assembly of peptides. Additionally, the Boc group can be selectively removed under mild conditions, enabling the final peptide product to retain its functional amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate change over time due to its stability and degradation properties. The compound is generally stable under dry and room temperature conditions, but it can degrade over time when exposed to moisture or extreme temperatures. Long-term studies have shown that the compound maintains its protective properties for extended periods, ensuring the stability of amino acids during peptide synthesis .

Dosage Effects in Animal Models

The effects of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate vary with different dosages in animal models. At low doses, the compound effectively protects amino acids during peptide synthesis without causing any adverse effects. At high doses, the compound may exhibit toxic effects, such as cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s protective properties are dose-dependent .

Metabolic Pathways

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes, such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions ensure the proper assembly of peptides, which are essential for various metabolic processes. The compound’s role in protecting amino acids during peptide synthesis indirectly affects metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in specific cellular compartments, where it can effectively protect amino acids during peptide synthesis. The compound’s distribution is crucial for maintaining the stability of amino acids and ensuring the correct assembly of peptides .

Subcellular Localization

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is localized in specific subcellular compartments, where it exerts its protective effects on amino acids. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is essential for the compound’s function in protecting amino acids during peptide synthesis, enabling the correct assembly of peptides in specific cellular compartments .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZLUTJIPMHAQN-ZCMDIHMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692809 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135941-84-3 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)

![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)